Diornithine oxoglurate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H12N2O2.C5H6O5/c2*6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8/h2*4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10)/t2*4-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZWEWUFDLGQKZ-SCGRZTRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5144-42-3 | |
| Record name | Ornithine alpha-ketoglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-ornithine 2-oxoglutarate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIORNITHINE OXOGLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URK9D85MYO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Conceptual Framework of Amino Acid Alpha Ketoglutarate Conjugates in Metabolism
The conjugation of an amino acid with AKG, as seen in Diornithine oxoglurate, creates a compound with potentially synergistic or enhanced biological activities compared to its individual components. rsc.org Ornithine, a non-proteinogenic amino acid, is a key player in the urea (B33335) cycle, the metabolic pathway responsible for the disposal of excess nitrogen. It also serves as a precursor for the synthesis of other amino acids like citrulline and arginine. Arginine, in turn, is known to stimulate the release of growth hormone.
The metabolic fate of these conjugates is multifaceted. In the gastrointestinal tract, AKG is a significant metabolic fuel for intestinal cells. nih.gov It can be converted into proline, leucine, and other amino acids within enterocytes. nih.gov The transfer of an amino group from an amino acid to alpha-ketoglutarate (B1197944) is a common reaction known as transamination, resulting in the formation of glutamate (B1630785) and a corresponding keto acid. davuniversity.org This process effectively channels excess amino acids towards energy generation. davuniversity.org Glutamate then plays a central role in nitrogen metabolism, as it is the primary amino acid to undergo oxidative deamination to release free ammonia (B1221849) for urea synthesis. davuniversity.org
The conceptual framework for the action of this compound, therefore, lies in its ability to simultaneously provide a key intermediate for energy production (AKG) and a crucial substrate for amino acid synthesis and nitrogen metabolism (ornithine). This dual role underpins its investigation in various biological contexts.
Historical Context of Preclinical Investigations into Diornithine Oxoglurate
Preclinical research into Diornithine oxoglutarate, often referred to as ornithine α-ketoglutarate (OKG), has a history rooted in its potential to modulate nutritional and metabolic states, particularly under conditions of stress or injury. Early studies focused on its anabolic and anti-catabolic properties. For instance, research in animal models of trauma demonstrated that OKG supplementation was more effective than its individual components, ornithine and alpha-ketoglutarate (B1197944), in improving nutritional status.
A significant body of early preclinical work explored the effects of OKG on protein metabolism. In a study on postoperative models, supplementation with OKG was shown to maintain skeletal muscle protein synthesis, in contrast to a control group that exhibited a decrease. mdpi.com This was evidenced by stable ribosome concentration and polyribosome percentage, along with reduced urinary urea (B33335) excretion, indicating better nitrogen retention. mdpi.com These findings suggested that OKG could enhance nutritional support following major surgery by preserving muscle protein and nitrogen balance. mdpi.com
Further preclinical investigations delved into the mechanisms underlying these effects. Studies suggested that OKG could stimulate the secretion of anabolic hormones like insulin (B600854) and growth hormone. mdpi.comscielo.br In vitro experiments demonstrated that OKG could directly stimulate insulin secretion from rat islets. mdpi.com The rationale was that by boosting these hormones, OKG could promote the transport of amino acids into cells and enhance protein synthesis. scielo.br
The role of OKG in specific organ systems was also a focus of historical preclinical research. For example, its effects on intestinal health and liver regeneration were investigated. Studies in animal models of colitis explored its anti-inflammatory properties. mdpi.com Other research examined its potential to support liver regeneration after hepatectomy, although the results regarding its effects on specific enzymes involved in this process were not always conclusive. scielo.br
The table below summarizes key findings from selected historical preclinical studies on Diornithine oxoglutarate.
| Model System | Key Findings | Reference |
| Post-cholecystectomy nutritional support | Maintained skeletal muscle protein synthesis and improved nitrogen retention. | mdpi.com |
| Traumatized rat model | More effective than its component salts in improving nutritional parameters. | |
| Healthy mice | Increased body weight and serum levels of growth hormone and insulin. | mdpi.com |
| Rat islets (in vitro) | Stimulated insulin secretion. | mdpi.com |
| Hepatectomized rats | Did not significantly alter the gene expression of malate (B86768) dehydrogenase 1 and 2, enzymes involved in liver regeneration. | scielo.br |
Current Research Paradigms and Unresolved Questions Regarding Diornithine Oxoglurate Bioregulation
Cellular Uptake and Intracellular Metabolic Fate of this compound Components
Dissociation and Metabolite Generation
Upon administration, this compound is understood to dissociate into its constituent parts: ornithine and alpha-ketoglutarate (AKG). ontosight.ai These molecules are then absorbed and enter the systemic circulation. The major metabolites detected following the ingestion of ornithine alpha-ketoglutarate (OKG) include ornithine, alpha-ketoglutarate, proline, and glutamate (B1630785). nih.gov The generation of these metabolites underscores the compound's role as a precursor for several key molecules in cellular metabolism.
The process of dissociation and subsequent metabolite generation is central to the compound's function. The released ornithine and alpha-ketoglutarate are readily available to participate in various metabolic pathways within the cell.
Differential Metabolic Pathways of Ornithine and Alpha-Ketoglutarate Moieties
The ornithine and alpha-ketoglutarate components of this compound follow distinct yet interconnected metabolic pathways once inside the cell.
Ornithine Metabolism:
Ornithine is a key intermediate in the urea (B33335) cycle, a critical pathway for the detoxification of ammonia (B1221849) in the liver. ontosight.aiwikipedia.orgabcam.com It can be metabolized via several routes. One major pathway involves ornithine aminotransferase (OAT), which catalyzes the transfer of the δ-amino group from ornithine to α-ketoglutarate, yielding glutamate-γ-semialdehyde and glutamate. mdpi.comnih.gov This pathway is significant in the production of glutamate and proline. nih.govmdpi.com Studies suggest that after ornithine alpha-ketoglutarate ingestion, ornithine is primarily metabolized through the OAT pathway, as evidenced by the increase in proline and glutamate levels without a corresponding rise in arginine or citrulline. nih.gov
Ornithine's metabolism is also closely linked to mitochondrial energy production. It can be utilized to support ATP levels, particularly in states of mitochondrial energy deficiency. nih.gov
Alpha-Ketoglutarate (AKG) Metabolism:
Alpha-ketoglutarate is a pivotal intermediate in the Krebs cycle (also known as the citric acid cycle), a central hub of cellular energy metabolism. ontosight.aibiomolther.org It can be generated from isocitrate via oxidative decarboxylation or from glutamate through oxidative deamination. biomolther.org Conversely, AKG can be decarboxylated to succinyl-CoA, a key control point in the Krebs cycle. biomolther.org
Beyond its role in energy production, AKG is a crucial molecule at the intersection of carbon and nitrogen metabolism. frontiersin.orgnih.gov It acts as a nitrogen scavenger and a precursor for the synthesis of glutamate and glutamine, which in turn stimulates protein synthesis and inhibits protein degradation. biomolther.org AKG is a central metabolic fuel, particularly for cells of the gastrointestinal tract. biomolther.org
Intermediary Metabolic Pathways Modulated by this compound
The metabolic products of diornithine oxoglutarate, namely ornithine and alpha-ketoglutarate, actively modulate several intermediary metabolic pathways, with a pronounced effect on nitrogen metabolism.
Modulation of Nitrogen Metabolism
This compound plays a significant role in the regulation of nitrogen homeostasis within the body.
The primary function of the urea cycle, which takes place predominantly in the liver, is to convert toxic ammonia into the less toxic compound urea for excretion. wikipedia.orgabcam.com Ornithine is a direct and essential participant in this cycle. ontosight.aiabcam.com It acts as a carrier molecule, accepting a carbamoyl (B1232498) group to form citrulline in a reaction catalyzed by ornithine transcarbamylase. abcam.comlibretexts.org The regeneration of ornithine at the end of the cycle allows for the continuous detoxification of ammonia. abcam.com By providing a direct source of ornithine, diornithine oxoglutarate can support the capacity and efficiency of the urea cycle, thereby aiding in ammonia detoxification. ontosight.ai
The detoxification of ammonia is not limited to the urea cycle. In extrahepatic tissues, ammonia can be temporarily incorporated into glutamine, which is then transported to the liver for processing. nih.gov The alpha-ketoglutarate component of this compound can serve as a precursor for glutamate, which is then converted to glutamine, further contributing to ammonia management. biomolther.org
Nitrogen balance, the net difference between nitrogen intake and nitrogen excretion, is a key indicator of protein metabolism. Studies have shown that supplementation with amino acids can influence nitrogen retention. For instance, increased intake of sulfur-containing amino acids has been shown to improve nitrogen retention, although it may also lead to greater nitrogen excretion if other amino acids become limiting. mdpi.com
The mode of nutrient administration can also impact nitrogen retention. Continuous infusion of nutrients has been demonstrated to result in better nitrogen retention compared to bolus infusions in postoperative patients, suggesting that a steady supply of metabolic substrates supports improved protein synthesis. nih.gov While direct studies on diornithine oxoglutarate's effect on nitrogen excretion dynamics are specific, its components are central to pathways that govern nitrogen balance. By providing precursors for protein synthesis (glutamate, glutamine) and supporting ammonia detoxification, diornithine oxoglutarate can theoretically contribute to a more favorable nitrogen balance by promoting nitrogen utilization and reducing wasteful excretion. biomolther.orgresearchgate.net
Regulation of the Urea Cycle and Ammonia Detoxification Pathways
Impact on Amino Acid Homeostasis and Biosynthesis
This compound, a salt combining two molecules of the non-proteinogenic amino acid L-ornithine with one molecule of the Krebs cycle intermediate alpha-ketoglutarate (α-KG, also known as oxoglutarate), exerts a significant influence on the homeostasis and biosynthesis of several key amino acids. Its mechanism of action is rooted in the metabolic fates of its constituent components, which serve as critical substrates and intermediates in numerous interconnected pathways. Ornithine is centrally positioned within the urea cycle and acts as a precursor for arginine, proline, and polyamines. nih.gov Concurrently, alpha-ketoglutarate is a pivotal intermediate of the tricarboxylic acid (TCA) cycle and a key molecule linking carbohydrate and protein metabolism through transamination reactions. nih.govfrontiersin.org The dissociation of this compound provides both ornithine and α-KG, enabling it to modulate cellular nitrogen and carbon balance.
Precursor Role in Glutamine Synthesis Pathways
The provision of both ornithine and alpha-ketoglutarate from this compound directly supports the synthesis of glutamine. Glutamate is the immediate precursor for glutamine, a reaction catalyzed by glutamine synthetase (GS). researchgate.netbosterbio.com Both components of this compound can be channeled into the production of glutamate.
Alpha-ketoglutarate can be converted to glutamate via two primary routes:
Reductive Amination: Glutamate dehydrogenase (GDH) catalyzes the incorporation of an ammonium (B1175870) ion into α-KG to form glutamate. mdpi.com
Transamination: Aminotransferases utilize α-KG as an amino group acceptor, converting it into glutamate while deaminating another amino acid. nih.gov
Ornithine contributes to glutamate pools through its catabolism. The enzyme ornithine aminotransferase (OAT), a mitochondrial matrix enzyme, catalyzes the reversible transamination of L-ornithine's δ-amino group to α-KG. mdpi.com This reaction yields L-glutamate and glutamate-γ-semialdehyde (GSA). mdpi.comnih.gov The GSA can be further oxidized to glutamate. This pathway effectively allows for the generation of two glutamate molecules from one molecule of ornithine, given the availability of α-KG. mdpi.com Thus, this compound provides the substrate (ornithine) and the co-substrate (α-KG) for the OAT reaction, efficiently funneling nitrogen and carbon skeletons toward glutamate and subsequent glutamine synthesis.
Augmentation of Arginine Biosynthesis and Metabolic Diversion of Ornithine
Ornithine is a direct and essential intermediate in the urea cycle and, by extension, in the synthesis of arginine. Within the mitochondria, ornithine transcarbamylase (OTC) catalyzes the conversion of ornithine and carbamoyl phosphate (B84403) to citrulline. Citrulline is then exported to the cytosol and sequentially converted to arginine via the actions of argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL). nih.gov
By supplying ornithine, this compound can directly enhance the rate of arginine biosynthesis. This effect is particularly significant in catabolic states such as trauma, burns, or sepsis, where arginine can become a conditionally essential amino acid due to increased demand for protein synthesis, immune function, and wound healing, which may outstrip the body's endogenous production capacity.
The ornithine supplied by the compound is subject to metabolic diversion, meaning it can be channeled into several competing pathways depending on the cell's metabolic state and enzymatic regulation. The primary fates of ornithine include:
Conversion to citrulline and arginine (urea cycle).
Degradation to proline via ornithine aminotransferase (OAT). nih.gov
Decarboxylation to putrescine, the first step in polyamine synthesis. nih.gov
The partitioning of ornithine between these pathways is a critical regulatory node in cellular metabolism.
Stimulation of Proline Synthesis and Metabolism
This compound stimulates the synthesis of proline by providing its precursor, ornithine. Proline can be synthesized from either glutamate or ornithine. The ornithine-dependent pathway involves the enzyme ornithine aminotransferase (OAT), which converts ornithine into glutamate-γ-semialdehyde (GSA). nih.govresearchgate.net GSA exists in equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). Subsequently, P5C is reduced to proline by the enzyme P5C reductase (PYCR). d-nb.infonih.gov
Studies in various mammalian cell types have confirmed that ornithine can be a significant precursor for proline. nih.gov For instance, research using mutant Chinese hamster ovary cells demonstrated that these cells could achieve maximal growth rates using ornithine as the sole source for proline, with a measured formation rate of 1.6 nmol/h per 10⁶ cells. nih.gov This highlights the metabolic competence of the ornithine-to-proline pathway, which can be directly supported by the administration of this compound.
Table 1: Key Enzymes in the Metabolic Conversion of Ornithine and Oxoglutarate This interactive table summarizes the primary enzymes involved in the metabolic pathways influenced by this compound.
| Enzyme | Abbreviation | Pathway | Substrates | Products | Cellular Location |
|---|---|---|---|---|---|
| Ornithine Aminotransferase | OAT | Proline/Glutamate Synthesis | L-Ornithine, α-Ketoglutarate | Glutamate-γ-semialdehyde, L-Glutamate | Mitochondria |
| Pyrroline-5-Carboxylate Reductase | PYCR | Proline Synthesis | P5C, NAD(P)H | L-Proline, NAD(P)⁺ | Cytosol/Mitochondria |
| Ornithine Transcarbamylase | OTC | Arginine Synthesis (Urea Cycle) | L-Ornithine, Carbamoyl phosphate | L-Citrulline, Phosphate | Mitochondria |
| Ornithine Decarboxylase | ODC | Polyamine Synthesis | L-Ornithine | Putrescine, CO₂ | Cytosol |
| Glutamate Dehydrogenase | GDH | Glutamate Metabolism/Anaplerosis | L-Glutamate, NAD(P)⁺ | α-Ketoglutarate, NAD(P)H, NH₄⁺ | Mitochondria |
Regulation of Polyamine Biosynthesis Pathways
Ornithine is the obligate precursor for the biosynthesis of polyamines, a class of small, positively charged molecules including putrescine, spermidine (B129725), and spermine, which are essential for cell growth, proliferation, and differentiation. The first, and generally rate-limiting, step in this pathway is the irreversible decarboxylation of ornithine to form the diamine putrescine. weizmann.ac.il This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC), which is subject to exceptionally tight regulation. weizmann.ac.ilresearchgate.net
By increasing the intracellular pool of ornithine, this compound can drive the synthesis of putrescine and downstream polyamines. The activity of ODC is highly sensitive to the availability of its substrate, ornithine. nih.gov Research in Arabidopsis thaliana using a transgenic approach to increase ODC activity demonstrated that the availability of ornithine is a key regulator not only of polyamine biosynthesis but also of the interconnected pathways leading to arginine and proline. nih.govnih.gov Therefore, supplying exogenous ornithine can significantly influence the flux through the polyamine synthesis pathway.
Influence on Branched-Chain Amino Acid Catabolism
The oxoglutarate component of this compound plays a direct role in the catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine. The initial and reversible step in BCAA degradation is transamination, catalyzed by branched-chain aminotransferase (BCAT). reactome.orgnih.gov In this reaction, the amino group from a BCAA is transferred to alpha-ketoglutarate (oxoglutarate). mdpi.com This process yields glutamate and the corresponding branched-chain α-keto acid (BCKA). nih.govmdpi.com
The reaction is as follows: BCAA + α-Ketoglutarate ↔ BCKA + Glutamate
By providing α-KG, this compound facilitates this crucial first step of BCAA catabolism. This is particularly relevant in tissues like skeletal muscle, which has high BCAT activity but limited capacity for subsequent oxidative steps. mdpi.com The α-KG acts as the primary acceptor for the nitrogen removed from BCAAs, linking their breakdown to central nitrogen metabolism via the formation of glutamate.
Contribution to Tricarboxylic Acid (TCA) Cycle Intermediates and Anaplerosis
This compound makes a significant contribution to the pool of tricarboxylic acid (TCA) cycle intermediates through a process known as anaplerosis, which is the replenishment of intermediates extracted for biosynthetic purposes. wikipedia.orgnih.gov The maintenance of TCA cycle intermediates is critical for sustained energy production and biosynthetic capacity. mdpi.com
The compound contributes to anaplerosis in two main ways:
Direct Supply of α-Ketoglutarate: The oxoglutarate component is itself a key intermediate of the TCA cycle. frontiersin.org Its direct provision into the mitochondrial matrix replenishes the cycle, bypassing several preceding steps. This can enhance the cycle's oxidative capacity.
Indirect Supply via Ornithine Metabolism: The ornithine component serves as an anaplerotic substrate through its conversion to glutamate. As described previously, ornithine is metabolized to glutamate, which can then be deaminated by glutamate dehydrogenase or transaminated by various aminotransferases to yield α-ketoglutarate. nih.govmdpi.com This conversion of an amino acid into a TCA cycle intermediate is a classic anaplerotic reaction. wikipedia.org
This dual mechanism of providing a direct TCA cycle intermediate (α-KG) and a precursor that can be readily converted into one (ornithine) makes this compound an effective anaplerotic agent. This is crucial in metabolic states where TCA cycle intermediates are heavily drawn upon for processes like gluconeogenesis or amino acid synthesis. nih.gov
Table 2: Metabolic Fates of this compound Components This interactive table outlines the primary metabolic pathways that the constituents of this compound enter upon dissociation.
| Component | Primary Metabolic Pathways | Key Products |
|---|---|---|
| L-Ornithine | Arginine Biosynthesis (Urea Cycle) | Citrulline, Arginine |
| Proline Biosynthesis | Glutamate-γ-semialdehyde, P5C, Proline | |
| Polyamine Biosynthesis | Putrescine, Spermidine, Spermine | |
| Glutamate Synthesis / Anaplerosis | Glutamate, α-Ketoglutarate | |
| Alpha-Ketoglutarate (Oxoglutarate) | TCA Cycle | Succinyl-CoA, ATP/GTP, Reducing Equivalents (NADH, FADH₂) |
| Glutamate/Glutamine Synthesis | Glutamate, Glutamine | |
| Amino Acid Catabolism (as N acceptor) | Glutamate |
Link between Amino Acid Catabolism and Cellular Energy Metabolism
The catabolism of amino acids is intricately linked to cellular energy metabolism, as the carbon skeletons of many amino acids can be converted into TCA cycle intermediates. libretexts.org The ornithine component of diornithine oxoglutarate is a non-proteinogenic amino acid that plays a central role in the urea cycle, a pathway for the disposal of excess nitrogen. drugbank.com Ornithine itself can be metabolized to glutamate, which can then be converted to α-KG, further contributing to the anaplerotic pool of the TCA cycle. libretexts.org This metabolic link is significant as it provides a pathway for the carbon atoms from ornithine to be utilized for energy production. Specifically, arginine is hydrolyzed to ornithine and urea in the urea cycle, and proline is catabolized to glutamate, which can then enter the TCA cycle as α-KG. libretexts.org Therefore, the breakdown of ornithine provides precursors that directly fuel the central energy-generating pathway of the cell.
Regulation of Cellular Energetics and Mitochondrial Function
This compound influences cellular energy production and mitochondrial function through the metabolic actions of both ornithine and alpha-ketoglutarate.
Influence on ATP Production and Oxidative Phosphorylation Processes
Oxidative phosphorylation is the primary metabolic pathway in which cells use a series of enzymatic reactions to oxidize nutrients, releasing chemical energy to produce adenosine (B11128) triphosphate (ATP). wikipedia.org This process, occurring within the mitochondria, is the main source of cellular energy. nih.gov The reducing equivalents, NADH and FADH2, generated from the TCA cycle, donate electrons to the electron transport chain, creating a proton gradient that drives ATP synthase to produce ATP. wikipedia.orgkhanacademy.org
By providing α-KG, this compound can enhance the flux through the TCA cycle, leading to increased production of NADH and FADH2. biomolther.org This, in turn, can stimulate the rate of oxidative phosphorylation and ATP synthesis. wikipedia.org However, one study in exercising humans found that while glutamine supplementation increased TCA cycle intermediates, it did not appear to increase oxidative energy production as measured by phosphocreatine (B42189) sparing. physiology.org The study also included an ornithine α-ketoglutarate group, which did not show a significant increase in the sum of measured TCA cycle intermediates compared to the control. physiology.org
Modulation of Key Enzymes in Mitochondrial Metabolism (e.g., IDH2, OGDH)
The activity of key mitochondrial enzymes is influenced by the availability of their substrates and regulators, which can be affected by diornithine oxoglutarate.
Isocitrate Dehydrogenase 2 (IDH2): This mitochondrial enzyme catalyzes the oxidative decarboxylation of isocitrate to α-KG, producing NADPH in the process. biorxiv.orgwikipedia.org The provision of α-KG from this compound could potentially influence the equilibrium of this reaction.
Oxoglutarate Dehydrogenase (OGDH): OGDH is a key regulatory enzyme complex in the TCA cycle that catalyzes the conversion of α-KG to succinyl-CoA and NADH. dovepress.comcellsignal.comgenecards.org The activity of this complex is a rate-limiting step in the cycle. cellsignal.com An increased supply of its substrate, α-KG, from diornithine oxoglutarate could lead to an enhanced rate of this reaction, thereby increasing TCA cycle flux and NADH production. dovepress.com Research has shown that upregulation of OGDH can promote the forward progression of the TCA cycle to meet the energy demands of rapidly growing cells. dovepress.com
Role in Cellular Redox Homeostasis (e.g., NADPH production, Glutathione (B108866) system)
Cellular redox homeostasis, the balance between oxidizing and reducing agents, is critical for normal cellular function and is maintained by interconnected systems, including the glutathione and thioredoxin systems, which rely on the reducing power of NADPH. biorxiv.orgmdpi.com
The α-KG component of diornithine oxoglutarate is metabolically linked to NADPH production. Mitochondrial IDH2 produces NADPH by converting isocitrate to α-KG. biorxiv.org While this compound provides α-KG, the reversible nature of the IDH2 reaction means that under certain metabolic conditions, an increase in α-KG could potentially drive the reverse reaction, consuming NADPH. However, the forward reaction is generally favored.
The glutathione system is a major cellular antioxidant system. Glutathione (GSH) is a tripeptide that can be oxidized to glutathione disulfide (GSSG) while detoxifying reactive oxygen species. mdpi.comnih.gov The regeneration of GSH from GSSG is catalyzed by glutathione reductase, an enzyme that requires NADPH as a cofactor. mdpi.comfrontiersin.org Therefore, by influencing NADPH availability, this compound can indirectly impact the cell's capacity to maintain a reduced glutathione pool and cope with oxidative stress. biorxiv.orgfrontiersin.org
Modulation of Cellular Signaling Cascades
The components of this compound, particularly ornithine, have been shown to modulate cellular signaling cascades. L-ornithine can act as a ligand for the calcium-sensing receptor (CaSR), a G-protein-coupled receptor. nih.gov Activation of the CaSR by L-ornithine can trigger downstream signaling pathways, including the activation of receptor-operated Ca2+ entry (ROCE). nih.gov This influx of calcium can, in turn, influence various cellular processes. For instance, in human proximal tubular cells, L-ornithine-induced Ca2+ signaling has been shown to have a protective effect against reactive oxygen species (ROS)-mediated cell death by inhibiting the downstream p38 MAPK pro-apoptotic pathway. nih.gov Cellular signaling is a complex process involving the detection of external signals and their transmission within the cell to elicit a response. nih.gov
Table of Research Findings on this compound's Mechanisms
| Mechanism | Key Findings | References |
| TCA Cycle Anaplerosis | Alpha-ketoglutarate from this compound can directly replenish TCA cycle intermediates, supporting energy production. | biomolther.orgresearchgate.netnih.gov |
| Amino Acid Catabolism | The ornithine component can be metabolized to glutamate and subsequently to alpha-ketoglutarate, linking amino acid breakdown to the TCA cycle. | libretexts.orgdrugbank.com |
| ATP Production | By providing substrate to the TCA cycle, this compound can potentially enhance the production of NADH and FADH2, driving oxidative phosphorylation and ATP synthesis. | wikipedia.orgnih.govphysiology.org |
| Mitochondrial Enzyme Modulation | The availability of alpha-ketoglutarate can influence the activity of key TCA cycle enzymes like OGDH. | dovepress.comcellsignal.com |
| Redox Homeostasis | Through its connection to NADPH metabolism, this compound can indirectly affect the glutathione system and the cell's ability to manage oxidative stress. | biorxiv.orgmdpi.comfrontiersin.org |
| Cellular Signaling | L-ornithine can activate the calcium-sensing receptor, triggering intracellular calcium signaling pathways that can modulate cellular responses like apoptosis. | nih.gov |
Effects on mTOR Signaling Pathway Activation
This compound exerts a significant influence on cellular metabolism and growth by activating the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of protein synthesis. imrpress.comsochob.cl The activation appears to be driven by both of its constituent components, ornithine and alpha-ketoglutarate (α-KG).
Studies focusing on L-ornithine have demonstrated its capacity to augment the phosphorylation of key downstream targets of mTORC1. In rat liver cells, ornithine administration leads to an increased phosphorylation of 70-kDa ribosomal protein S6 kinase (p70S6K), ribosomal protein S6 (S6), and eukaryotic initiation factor 4E binding protein 1 (4E-BP1). nih.gov This effect suggests that ornithine's ability to stimulate tissue protein synthesis is mediated through the mTORC1 pathway. nih.gov The activation of mTORC1 by ornithine was confirmed through experiments where the inhibitor rapamycin blocked the phosphorylation of these downstream targets. nih.gov
Concurrently, the alpha-ketoglutarate component also contributes to mTORC1 activation. α-KG serves as a biosynthetic precursor for several amino acids, including glutamate, glutamine, and leucine. imrpress.com The resulting increase in the availability of these amino acids, particularly leucine, is a well-established signal for mTORC1 activation. imrpress.comanimbiosci.org Glutamine-derived α-KG, specifically, has been reported to activate mTORC1, thereby promoting the initiation of protein synthesis. nih.gov This dual action, with both ornithine and α-KG promoting mTORC1 signaling, positions this compound as a potent modulator of this anabolic pathway.
Interactions with PHD3/β2 Adrenergic Receptor Pathways
This compound interacts with pathways regulating protein stability, notably through the action of its alpha-ketoglutarate (α-KG) moiety on prolyl hydroxylase domain-containing protein 3 (PHD3), also known as Egl-9 homolog 3 (EGLN3). PHDs are a family of enzymes that require oxygen and α-KG as co-substrates to hydroxylate proline residues on target proteins. nih.gov
One such target is the β2-adrenergic receptor (β2AR), a G protein-coupled receptor involved in various physiological responses. nih.govwikipedia.org Research has shown that EGLN3 directly interacts with and hydroxylates the β2AR. frontiersin.org This prolyl hydroxylation event is a critical step that facilitates the subsequent ubiquitination of the receptor by the von Hippel-Lindau (VHL) E3 ligase complex, marking it for degradation. frontiersin.org The availability of α-KG, a component of this compound, is therefore a determining factor for the enzymatic activity of PHD3/EGLN3 and the subsequent regulation of β2AR turnover. nih.gov By providing this essential co-substrate, this compound can influence the signaling duration and intensity of the β2-adrenergic pathway.
Involvement of Nitric Oxide Synthase (NOS) Pathways
Diornithine oxoglutarate plays a significant role in modulating the nitric oxide synthase (NOS) pathway by serving as a potent precursor to arginine, the sole substrate for NOS enzymes. frontiersin.orgnih.govcreative-proteomics.com Arginine metabolism in the body follows two main competing pathways: hydrolysis by arginase to form ornithine and urea, or oxidation by NOS to produce nitric oxide (NO) and citrulline. frontiersin.orgnih.gov
The administration of this compound provides a surplus of both ornithine and alpha-ketoglutarate. This simultaneous availability is understood to saturate the ornithine aminotransferase-dependent pathway, which is the primary metabolic route for ornithine alone. creative-proteomics.com Consequently, ornithine is diverted toward an alternative metabolic fate: its conversion back into arginine. creative-proteomics.com This replenishment of the arginine pool directly increases substrate availability for all three isoforms of nitric oxide synthase (nNOS, iNOS, eNOS), which catalyze the production of NO. nih.govresearchgate.net Studies suggest that the nitric oxide derived from this process may be partly responsible for the broader physiological activities attributed to this compound. creative-proteomics.com
Mechanisms Underlying Protein Metabolism Regulation
Augmentation of Muscle Protein Synthesis Rates (e.g., Ribosome Analysis)
This compound has been shown to directly support the machinery of muscle protein synthesis, particularly in conditions of metabolic stress such as post-operative recovery. The rate of protein synthesis in a cell is fundamentally dependent on the number and efficiency of ribosomes, the cellular complexes responsible for translating mRNA into protein. arxiv.org
A key research finding demonstrated that supplementing nutrition with this compound helped maintain the structural capacity for protein synthesis in skeletal muscle after surgery. In a study with post-surgery patients, the control group experienced a significant decline in muscle protein synthesis machinery, evidenced by a 23% decrease in the total concentration of ribosomes and a 21% decrease in the percentage of active ribosomes (polyribosomes). In contrast, the group receiving this compound showed no such decline, with both ribosome concentration and polyribosome percentage remaining unaffected. This preservation of the ribosomal machinery is a direct mechanism for augmenting muscle protein synthesis rates. mdpi.com
Table 1: Effect of this compound on Muscle Ribosome Status Post-Surgery An interactive data table based on findings from a study on post-operative patients. mdpi.com
| Group | Change in Total Ribosome Concentration | Change in Polyribosome Percentage |
|---|---|---|
| Control | ↓ 23% | ↓ 21% |
Inhibition of Protein Degradation Processes
In addition to stimulating synthesis, this compound contributes to a positive protein balance by inhibiting protein degradation, particularly in hypercatabolic states. nih.govbiomolther.org The alpha-ketoglutarate component is noted to inhibit protein degradation in muscle tissue. biomolther.org
Studies in animal models of severe metabolic stress have provided quantitative evidence for this anti-catabolic effect. In rats with burn injuries, the administration of this compound limited muscle protein hypercatabolism. nih.gov Similarly, in a study of tumor-bearing rats experiencing cancer-associated wasting, supplementation with this compound improved the muscle protein balance by significantly reducing the rate of muscle protein breakdown. nih.govdntb.gov.ua
Table 2: Effect of this compound on Muscle Protein Breakdown in Tumor-Bearing Rats An interactive data table based on findings from a study on rats with Yoshida ascites hepatoma. nih.gov
| Parameter | Effect of this compound |
|---|---|
| Muscle Protein Breakdown | ↓ 33% |
Preservation of Intracellular Amino Acid Pools (e.g., Glutamine)
A crucial mechanism of this compound is its ability to serve as a source for key metabolic amino acids, thereby preserving or repleting the intracellular amino acid pools that are often depleted during catabolic stress. cambridge.orgbiorxiv.org The intracellular availability of amino acids is a critical factor for supporting protein synthesis. ru.nlnih.gov
This compound is a known precursor for glutamine, arginine, and proline. cambridge.org The generation of these metabolites is significantly enhanced when ornithine and alpha-ketoglutarate are administered together. creative-proteomics.com Glutamine, in particular, is the most abundant free amino acid in skeletal muscle and its intracellular concentration is a potential regulator of protein synthesis and breakdown. biomolther.org In hypercatabolic states like burn injury, this compound administration has been shown to significantly improve the muscle glutamine pool. nih.gov By providing the building blocks for these crucial amino acids, this compound helps maintain the necessary substrate levels for continued protein synthesis and other essential cellular functions. cambridge.org
Influence on Cellular Proliferation and DNA Synthesis
The components of this compound, ornithine and alpha-ketoglutarate, are centrally involved in metabolic pathways that support cellular growth and the synthesis of DNA. Ornithine is a key precursor for polyamines, which are essential for cell proliferation, while alpha-ketoglutarate is a critical intermediate in the tricarboxylic acid (TCA) cycle, providing both energy and building blocks for biosynthesis. d-nb.infowjgnet.com The availability of amino acids is a prerequisite for the initiation and continuation of DNA synthesis and subsequent cell division. nih.gov In some cell types, L-ornithine supplementation has been observed to have effects that may inhibit DNA synthesis and cell growth. sigmaaldrich.com
The incorporation of tritiated thymidine (B127349) ([3H]Thymidine) is a standard method for quantifying in vitro cell proliferation. nih.gov This assay directly measures DNA synthesis, which is a hallmark of proliferating cells. The principle relies on the integration of the radioactive nucleoside, [3H]thymidine, into new strands of DNA during the S-phase of the cell cycle. thermofisher.com The amount of radioactivity incorporated is proportional to the rate of cell division. thermofisher.com However, it is important to note that various components in biological samples can metabolize thymidine, potentially affecting the accuracy of the assay as a quantitative measure of proliferation. nih.gov
Table 1: Principle of the [3H]Thymidine Incorporation Assay
| Step | Description | Rationale |
|---|---|---|
| 1. Cell Culture | Cells are cultured in the presence of a stimulus or test agent. | To induce or inhibit proliferation. |
| 2. Radiolabeling | [3H]Thymidine is added to the culture medium for a defined period. | Proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA. thermofisher.com |
| 3. Cell Harvest | Cells are harvested, and the DNA is precipitated and collected. | To isolate the DNA containing the incorporated radiolabel. |
| 4. Scintillation Counting | The radioactivity of the collected DNA is measured using a scintillation counter. | The level of radioactivity is a direct correlate of the amount of DNA synthesis and thus, the rate of cell proliferation. thermofisher.com |
The availability of metabolic precursors, influenced by compounds like this compound, is essential for the synthesis of deoxynucleotides, including thymidine triphosphate, which are the immediate precursors for DNA synthesis. nih.gov
A primary mechanism through which the ornithine component of this compound influences cellular proliferation is via the polyamine biosynthesis pathway. L-ornithine is the direct substrate for ornithine decarboxylase (ODC), the first and rate-limiting enzyme in this pathway. aging-us.comuniprot.org ODC catalyzes the conversion of ornithine to putrescine, which is subsequently converted into the higher polyamines, spermidine and spermine. uniprot.org These polyamines are small, positively charged molecules that are indispensable for cell growth, differentiation, and proliferation. d-nb.infoaging-us.com
The activity of ODC is tightly regulated. High levels of polyamines can trigger a negative feedback mechanism that inhibits ODC activity and promotes its degradation, thereby controlling polyamine concentrations within the cell. nih.govmicrobialcell.com This regulation occurs at both the translational and post-translational levels, involving a protein called antizyme, which binds to ODC and targets it for proteasomal degradation without the need for ubiquitin. microbialcell.com Providing an external source of ornithine can thus fuel the synthesis of polyamines, which is a critical step for cell division.
Table 2: Key Molecules in Ornithine-Dependent Polyamine Biosynthesis
| Molecule | Role in Pathway | Function |
|---|---|---|
| L-Ornithine | Precursor | The starting substrate for the pathway. aging-us.com |
| Ornithine Decarboxylase (ODC) | Rate-limiting enzyme | Catalyzes the conversion of L-ornithine to putrescine. uniprot.org |
| Putrescine | Polyamine | The initial diamine product, which is a precursor for higher polyamines. aging-us.com |
| Spermidine | Polyamine | Synthesized from putrescine; involved in various cellular processes including DNA stability and gene expression. |
| Spermine | Polyamine | Synthesized from spermidine; plays critical roles in nucleic acid and protein synthesis. aging-us.com |
Mechanisms of [3H]Thymidine Incorporation
Interactions with Intestinal Barrier Function and Microbiota
The integrity of the intestinal barrier is crucial for maintaining health, preventing the translocation of harmful substances from the gut lumen into circulation. frontiersin.org This barrier is maintained by a complex interplay between the intestinal epithelium, the immune system, and the gut microbiota. frontiersin.orgnih.gov The metabolites produced by the gut microbiota from dietary components, including amino acids, play a significant role in modulating intestinal barrier function and host metabolism. frontiersin.orgfrontiersin.orgmdpi.com
Intestinal epithelial cells, particularly colonocytes, have high energy demands to support their rapid turnover and barrier function. explorationpub.com While short-chain fatty acids (SCFAs) like butyrate (B1204436) are a primary energy source, amino acids also serve as important metabolic fuels. explorationpub.com The alpha-ketoglutarate component of this compound is a key intermediate in the Krebs cycle and can directly enter cellular energy metabolism. wjgnet.com
Furthermore, amino acids such as glutamine are readily metabolized by intestinal cells to produce glutamate and subsequently alpha-ketoglutarate, fueling the TCA cycle. wjgnet.comexplorationpub.com L-ornithine can also be interconverted with glutamate, linking it to these energy-producing pathways. nih.gov The gut microbiota influences the availability of these energy substrates through the fermentation of dietary fibers and proteins. nih.govmdpi.com Therefore, by providing key metabolic intermediates, this compound can support the energetic requirements of intestinal cells, which is essential for maintaining the integrity of the intestinal barrier.
The gut microbiota is a dynamic ecosystem whose composition and metabolic output are significantly influenced by diet. frontiersin.org Undigested proteins and amino acids that reach the colon are metabolized by gut bacteria, producing a variety of compounds that can influence the host and the microbial community itself. mdpi.com
L-ornithine has been shown to be produced by certain beneficial gut bacteria, such as Lactobacillus, and this production helps promote the formation of a healthy gut mucosal layer. nih.gov This suggests a potential for exogenous ornithine to modulate the gut environment in a way that favors the growth of beneficial microbes. The metabolic function of the microbiota can be shifted by the availability of different substrates. For instance, an abundance of fermentable carbohydrates generally leads to the production of beneficial SCFAs, whereas a high-protein diet can lead to the production of other metabolites like ammonia and hydrogen sulfide, which can be detrimental at high concentrations. explorationpub.commdpi.com By providing specific amino acid-related compounds, it may be possible to influence the metabolic activities of the gut microbiota. mdpi.commdpi.com
Table 3: Examples of Gut Microbiota-Derived Metabolites and Their Functions
| Metabolite Class | Examples | Origin | Host Function |
|---|---|---|---|
| Short-Chain Fatty Acids (SCFAs) | Butyrate, Propionate, Acetate | Fermentation of dietary fiber | Primary energy source for colonocytes, anti-inflammatory effects, enhances barrier function. frontiersin.org |
| Secondary Bile Acids | Deoxycholic acid (DCA), Lithocholic acid (LCA) | Microbial modification of primary bile acids | Regulate host metabolism and immune responses via receptors like FXR and TGR5. frontiersin.orgmdpi.com |
| Tryptophan Metabolites | Indole, Skatole | Microbial metabolism of Tryptophan | Modulate intestinal barrier, immune homeostasis, and microbial communication. mdpi.com |
| Amino Acid Derivatives | L-Ornithine | Produced by certain Lactobacillus species from arginine | Promotes healthy gut mucosa and barrier function. nih.gov |
Impact on Intestinal Cell Metabolism and Energy Supply
Role in Immunometabolism and Cellular Inflammatory Responses
Immunometabolism is an emerging field that studies the intricate connection between cellular metabolism and immune function. nih.gov Immune cells undergo profound metabolic reprogramming upon activation to meet the increased bioenergetic and biosynthetic demands required for their effector functions, such as proliferation and cytokine production. nih.govthno.org
The components of this compound can influence this metabolic reprogramming. Alpha-ketoglutarate is a central metabolite in the TCA cycle, a pathway that is dynamically regulated during an immune response. bmbreports.org For instance, in activated macrophages, the TCA cycle is intentionally "broken" at certain points, leading to the accumulation of specific intermediates like succinate (B1194679) and itaconate, which themselves act as inflammatory or anti-inflammatory signals. bmbreports.org Providing alpha-ketoglutarate could influence the concentrations of these signaling metabolites.
Polyamines, derived from ornithine, play a complex and context-dependent role in regulating inflammation. scientificarchives.com They have been shown to suppress the production of pro-inflammatory cytokines like TNF-α in macrophages. scientificarchives.com The metabolic state of immune cells dictates their function; for example, pro-inflammatory M1 macrophages rely heavily on glycolysis, while anti-inflammatory M2 macrophages primarily use oxidative phosphorylation (OXPHOS). scientificarchives.com By providing substrates that fuel these central metabolic pathways, this compound has the potential to modulate the metabolic phenotype of immune cells, thereby influencing the nature and intensity of inflammatory responses. bmbreports.orgmedsci.org
Table 4: General Metabolic Shifts in Activated Immune Cells
| Metabolic State | Resting/Naive Immune Cells | Activated/Effector Immune Cells |
|---|---|---|
| Primary Pathway | Oxidative Phosphorylation (OXPHOS) | Aerobic Glycolysis (Warburg Effect) |
| Primary Goal | Efficient ATP production for survival and maintenance. | Rapid generation of ATP and biosynthetic precursors for growth and effector functions. nih.gov |
| Glucose Uptake | Low | High |
| Lactate (B86563) Production | Low | High |
| Key Regulators | AMPK | mTOR, HIF-1α nih.govmedsci.org |
Influence on Immune Cell Metabolic Function (e.g., T-cell activity, macrophage function)
The metabolic state of immune cells is intrinsically linked to their function. Diornithine oxoglutarate influences the metabolic programming of key immune cells like macrophages and T-cells, thereby modulating their activity.
Macrophage Metabolic Function:
Macrophages exhibit remarkable plasticity, polarizing into different functional phenotypes based on microenvironmental cues. This polarization is tightly linked to profound shifts in cellular metabolism. The two major phenotypes are the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. nih.gov
M1 Macrophages: These are typically activated by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). They are characterized by a pro-inflammatory response and rely on aerobic glycolysis for energy, a process where glucose is converted to lactate even in the presence of oxygen. This metabolic state is associated with breaks in the tricarboxylic acid (TCA) cycle, leading to the accumulation of metabolites like succinate and itaconate that can amplify the inflammatory response. frontiersin.orgfrontiersin.orgembopress.org
M2 Macrophages: These are associated with tissue repair and anti-inflammatory responses. Their metabolism is primarily based on oxidative phosphorylation (OXPHOS) and fatty acid oxidation (FAO), which allows for more sustained energy production. nih.govnih.gov
Alpha-ketoglutarate (α-KG), a principal component of this compound, plays a significant role in directing macrophage polarization towards the M2 phenotype. mednexus.org Research has shown that α-KG derived from glutaminolysis is crucial for complete M2 activation. frontiersin.org It supports the integrity of the TCA cycle and promotes OXPHOS. frontiersin.org Furthermore, α-KG acts as a cofactor for enzymes like Jumonji Domain Containing Protein 3 (JMJD3), which epigenetically reprograms macrophages by removing repressive histone marks on genes associated with the M2 phenotype. frontiersin.orgjci.org By promoting a metabolic shift towards OXPHOS and influencing epigenetic modifications, the alpha-ketoglutarate component of this compound can foster an anti-inflammatory macrophage profile.
T-cell Metabolic Function:
T-cell activation, proliferation, and differentiation are also governed by metabolic reprogramming.
Naive and Memory T-cells: In their quiescent state, these cells primarily rely on catabolic pathways like FAO and OXPHOS to efficiently generate ATP for survival and maintenance. frontiersin.orgmdpi.com
Effector T-cells: Upon activation, T-cells undergo a dramatic metabolic switch to aerobic glycolysis, similar to the Warburg effect seen in cancer cells. mdpi.comnih.gov This shift facilitates the rapid production of ATP and provides the necessary biosynthetic precursors (nucleic acids, lipids, amino acids) to support clonal expansion and effector functions, such as cytokine production. nih.govmdpi.com
The components of this compound are key substrates for T-cell metabolism. Ornithine is a precursor for polyamines, which are essential for cell proliferation. frontiersin.org Alpha-ketoglutarate is a central intermediate of the TCA cycle, which is augmented in activated T-cells to support both energy production and biosynthesis. nih.govfrontiersin.org Glutamine, derived from ornithine and α-KG, is a critical fuel for T-cells, and its metabolism via glutaminolysis feeds the TCA cycle. frontiersin.orgfrontiersin.org By providing these essential metabolic substrates, this compound can support the metabolic requirements for T-cell function. However, some studies have noted that L-ornithine can have a selective suppressive effect on the activation of cytotoxic T lymphocytes (CTLs), suggesting a more complex regulatory role beyond simply providing fuel.
Modulation of Pro-inflammatory Cytokine Secretion
Diornithine oxoglutarate has been shown to modulate the secretion of cytokines, generally shifting the balance from a pro-inflammatory to a more anti-inflammatory profile. This effect is largely a consequence of its influence on immune cell metabolism and polarization.
In a mouse model of Dextran Sulfate Sodium (DSS)-induced colitis, supplementation with 1% ornithine alpha-ketoglutarate (OKG) was investigated. The DSS challenge significantly increased the serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-1 beta (IL-1β), while decreasing the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govmdpi.com Although OKG supplementation in the DSS-treated group did not significantly reduce the pro-inflammatory cytokines in this particular study, it did lead to a significant increase in the anti-inflammatory cytokine IL-10 in healthy mice receiving OKG. nih.govmdpi.comsemanticscholar.org
Table 1: Effect of Ornithine Alpha-Ketoglutarate (OKG) on Serum Cytokine Levels in a DSS-Induced Colitis Mouse Model
| Cytokine | Control Group (pg/mL) | DSS Group (pg/mL) | OKG Group (pg/mL) | DSS + OKG Group (pg/mL) |
|---|---|---|---|---|
| TNF-α | 14.39 | 22.18 | 15.22 | 21.98 |
| IFN-γ | 18.01 | 29.41 | 18.52 | 26.96 |
| IL-1β | 21.06 | 34.02 | 22.44 | 33.15 |
| IL-10 | 31.02 | 22.78 | 39.26 | 23.55 |
Data sourced from a study on DSS-induced colitis in mice. semanticscholar.org
In another study involving piglets challenged with enterotoxigenic Escherichia coli (ETEC), dietary supplementation with 1% OKG was shown to mitigate some inflammatory responses. The ETEC infection increased serum levels of TNF-α and IL-6. OKG supplementation significantly decreased the serum IL-6 levels and increased the anti-inflammatory cytokine IL-10. nih.gov This anti-inflammatory effect was associated with the suppression of the NF-κB/JNK signaling pathway. nih.gov
Table 2: Effect of Ornithine Alpha-Ketoglutarate (OKG) on Serum Cytokine Levels in ETEC-Infected Piglets
| Cytokine | Control | Control + OKG | ETEC-Challenged | ETEC-Challenged + OKG |
|---|---|---|---|---|
| IL-6 (pg/mL) | 114.9 | 113.8 | 145.2 | 125.7 |
| TNF-α (pg/mL) | 110.1 | 108.9 | 130.6 | 128.5 |
| IL-10 (pg/mL) | 170.2 | 171.5 | 150.3 | 165.8 |
Data adapted from a study on ETEC-infected piglets. nih.gov
Furthermore, a study on SARS-CoV-2 infected mice demonstrated that dietary alpha-ketoglutarate could significantly reduce elevated plasma levels of the pro-inflammatory cytokines IL-6 and TNF-α. biorxiv.org This suggests that the α-KG component of this compound is a key driver of its anti-inflammatory effects by downregulating pro-inflammatory cytokine secretion.
Table 3: Effect of Alpha-Ketoglutarate (α-KG) on Plasma Cytokine Levels in SARS-CoV-2 Infected Mice (9 days post-infection)
| Cytokine | Mock Infected (pg/mL) | Infected (pg/mL) | Infected + α-KG (pg/mL) |
|---|---|---|---|
| IL-6 | ~20 | ~120 | ~40 |
| TNF-α | ~15 | ~45 | ~20 |
| IL-10 | ~40 | ~180 | ~60 |
Data estimated from graphical representations in a study on SARS-CoV-2 infected mice. biorxiv.org
Collectively, these findings indicate that this compound modulates the immune response by influencing the metabolic pathways that determine immune cell function and by regulating the production of key signaling molecules like cytokines, often leading to a reduction in pro-inflammatory responses.
In Vitro Model Systems for Investigating this compound
In vitro models offer a controlled environment to dissect the direct effects of this compound on specific cell types and biological processes, free from the complexities of a whole-organism system.
Cell Culture Studies (e.g., Fibroblasts, Pancreatic Islets, Muscle Cells)
Cell culture studies have been fundamental in revealing the cellular responses to this compound.
Fibroblasts: Research using human fibroblasts has shown that this compound can stimulate DNA synthesis, a key indicator of cell proliferation. nih.gov This effect was observed to be dose-dependent and more pronounced than the effects of its individual components, ornithine and alpha-ketoglutarate, when administered separately. nih.gov The study highlighted that the anabolic effects of this compound in cell culture were best demonstrated in a glutamine-free and serum-poor medium with sparse cells. nih.gov Further investigation into the mechanism suggested a link to the polyamine biosynthesis pathway. nih.gov Another study utilizing NIH3T3 fibroblasts cultured on a 3D cryogel matrix found that alpha-ketoglutarate enhanced cell proliferation and reduced ammonia toxicity, which can accumulate during long-term cell culture. nih.gov
Pancreatic Islets: Studies on isolated rat pancreatic islets have demonstrated that this compound is a potent stimulator of insulin (B600854) secretion. nih.gov This effect was found to be dose-dependent and required the presence of both ornithine and alpha-ketoglutarate, as neither component alone could replicate the full insulin-secreting effect. nih.gov The mechanisms underlying this action appear to involve the synthesis of nitric oxide and glutamine. nih.gov Research also indicates that this compound can linearly stimulate insulin secretion in rat islets and affects both the early and late phases of insulin secretion kinetics. mdpi.comresearchgate.net
Muscle Cells: While direct studies on muscle cells with this compound are less prevalent in the initial search, the anabolic nature of the compound suggests a significant area for investigation. Research on alpha-ketoglutarate has shown its potential in preserving skeletal muscle health by being involved in energy metabolism, regulating muscle protein synthesis and degradation, and mitigating oxidative stress. mdpi.com Supplementation with alpha-ketoglutarate has been shown to activate the mTOR signaling pathway, a key regulator of muscle protein synthesis, in piglets on a low-protein diet and in a lipopolysaccharide-challenged model of muscle atrophy. mdpi.com
Organoid and 3D Culture Models in Metabolic Research
The advent of organoid and 3D culture technologies has revolutionized in vitro research by providing models that more closely mimic the complex architecture and function of native tissues. mdpi.comnih.gov These models, derived from stem cells or tissue fragments, allow for the study of cellular interactions and metabolic processes in a more physiologically relevant context. mdpi.comnih.govnih.gov
While specific studies on this compound using organoid models are still emerging, the application of these models in metabolic research is well-established. For instance, liver organoids are being used to study metabolic functions and diseases, offering a significant improvement over traditional 2D cell cultures. nih.govmdpi.com Similarly, adipose organoids are being developed for disease modeling and drug screening related to metabolic homeostasis. researchgate.net The protective effect of alpha-ketoglutarate on intestinal barrier function has been demonstrated in intestinal organoids, where it was shown to restore barrier function by regulating ER stress and activating Wnt/β-catenin-mediated intestinal stem cell proliferation and differentiation. researchgate.net
Enzymatic Assays and Kinetic Characterization of Metabolic Transformations
Enzymatic assays are crucial for understanding the metabolic fate of this compound and identifying the key enzymes involved in its transformation. The kinetic characterization of these enzymes provides insights into their efficiency and regulation.
The metabolism of this compound is intrinsically linked to the individual metabolic pathways of ornithine and alpha-ketoglutarate. Ornithine can be metabolized via the ornithine aminotransferase pathway, while alpha-ketoglutarate is a central intermediate in the Krebs cycle. caldic.com The simultaneous administration of both compounds in the form of this compound appears to saturate the ornithine aminotransferase pathway, diverting ornithine towards the synthesis of arginine, glutamine, and proline. caldic.com
Kinetic analyses of enzymes involved in these pathways, such as N-acetylornithine aminotransferase, provide detailed information on substrate specificity and catalytic mechanisms. mdpi.com Such studies help to elucidate how this compound can serve as a precursor for various important metabolites.
Perifusion Experiments for Real-time Secretory Response Analysis
Perifusion is a dynamic in vitro technique that allows for the continuous monitoring of hormone secretion from isolated cells or tissues in response to various stimuli. diabinnov.comfrontiersin.orgscirp.org This method is particularly valuable for studying the kinetics of insulin secretion from pancreatic islets.
Perifusion experiments have been instrumental in characterizing the effects of this compound on insulin secretion. These studies have shown that this compound affects both the initial and later phases of insulin secretion from isolated rat islets. nih.gov The ability to analyze the secretory response in real-time provides a more detailed understanding of the compound's mechanism of action compared to static incubation methods. diabinnov.comfrontiersin.org Perifusion studies on human islets have also been used to establish dose-response relationships for glucose-stimulated insulin secretion, providing a benchmark for evaluating the effects of compounds like this compound. nih.gov
Animal Model Systems for Exploring this compound Bioactivity
Animal models are indispensable for studying the systemic effects of this compound, including its impact on metabolism, tissue repair, and response to stress.
Rodent Models of Metabolic Stress and Injury (e.g., Trauma, Oxidative Stress)
Rodent models of trauma and metabolic stress have been widely used to evaluate the therapeutic potential of this compound.
Trauma Models: In a rat model of trauma (bilateral femur fracture), supplementation with this compound was found to be more effective at improving nitrogen retention than its individual components, ornithine or alpha-ketoglutarate, administered separately. nih.gov This suggests a synergistic effect of the two molecules in the context of traumatic injury. The proposed mechanisms for this beneficial effect include an increase in growth hormone and insulin levels, as well as the production of key metabolites from ornithine and alpha-ketoglutarate. nih.gov Traumatic brain injury (TBI) models have also revealed significant alterations in cerebral metabolism, including increased glycolysis and oxidative stress, highlighting a potential area for intervention with metabolically active compounds. frontiersin.orgmdpi.comnih.gov
Oxidative Stress Models: Oxidative stress is a common feature of many pathological conditions, including trauma and metabolic diseases. medrxiv.orglargeanimalreview.com this compound, through its metabolic products, may play a role in mitigating oxidative stress. For example, alpha-ketoglutarate has been shown to have protective effects in models of oxidative stress. In a pig model of chronic oxidative stress induced by D-galactose, dietary supplementation with this compound was shown to alleviate growth suppression and improve the gut microbial profile. researchgate.net
Avian and Porcine Models in Growth and Metabolism Research
The study of this compound (OKG) in large animal models, particularly avian and porcine species, has been instrumental in elucidating its effects on growth and metabolism. These models are favored due to their physiological and metabolic similarities to humans, as well as their relevance to agricultural production.
In porcine models, research has often focused on the critical weaning period, a time of significant stress and metabolic change for piglets. Studies have shown that OKG supplementation can influence nitrogen balance and amino acid metabolism. For instance, transcriptomic analysis of the colon in weaned piglets has revealed that weaning induces a complex and rapid inflammatory response and a temporary breakdown of gut barrier function. frontiersin.org The enrichment of pathways related to the biosynthesis of amino acids, especially arginine, in weaned pigs highlights the crucial role of these metabolic pathways in maintaining gut homeostasis under stress. frontiersin.org
Data from a study on weaned piglets illustrates the impact on gene expression in the colon.
| Time Point | Differentially Expressed Genes (DEGs) | Key Enriched Pathways |
| Day 1 Post-Weaning | 171 (71.6% of total DEGs) | NOD-like receptors, Toll-like receptor signaling, JAK-STAT signaling, Interferon response, Cytokine interactions, Arginine biosynthesis |
| Day 4 Post-Weaning | 67 (28.0% of total DEGs) | - |
| Day 14 Post-Weaning | 1 (0.4% of total DEGs) | - |
This table demonstrates the acute and transient nature of the gut's response to weaning and suggests a window where interventions like OKG supplementation could be most effective.
Invertebrate Models (e.g., C. elegans) in Metabolic Aging Studies
The nematode Caenorhabditis elegans (C. elegans) has emerged as a powerful model organism for investigating the molecular mechanisms of aging and metabolism due to its short lifespan, genetic tractability, and conserved metabolic pathways. nih.govtavernarakislab.gr While direct studies on this compound in C. elegans are not extensively documented in the provided search results, the methodologies employed in C. elegans aging research are highly relevant for understanding how compounds like OKG might influence metabolic aging.
Research in C. elegans has established clear links between metabolism and longevity. nih.govaging-us.comnih.gov Studies comparing long-lived mutant strains, such as daf-2 (impaired insulin/IGF-1 signaling) and eat-2 (a model for caloric restriction), with wild-type worms have identified common metabolic signatures associated with increased lifespan. nih.gov These include alterations in amino acid and purine (B94841) metabolism. nih.gov
Metabolomic studies in C. elegans have revealed that aging is characterized by significant remodeling of the metabolome, including changes in glutathione, glutamate, and taurine (B1682933) metabolism, as well as alterations in the TCA cycle and purine and pyrimidine (B1678525) metabolism. aging-us.com The use of multi-omics approaches, combining transcriptomics and metabolomics, allows for a comprehensive analysis of the metabolic shifts that occur during aging. frontiersin.org
Key metabolic pathways implicated in C. elegans longevity that could be influenced by OKG include:
Amino Acid Metabolism: Long-lived mutants often exhibit a reorganization of amino acid metabolism. nih.gov
Purine and Pyrimidine Metabolism: Elevated levels of intermediates in these pathways are associated with longevity. aging-us.com
TCA Cycle: Alterations in the citric acid cycle are a common feature of aging. aging-us.comfrontiersin.org
These findings in C. elegans provide a framework for investigating the potential effects of this compound on the fundamental processes of metabolic aging.
Genetic Models for Pathway Dissection (e.g., Knockout Animal Models)
The use of genetic models, particularly knockout (KO) mice and rats, has been pivotal in dissecting the complex signaling and metabolic pathways in which components of this compound, namely ornithine and alpha-ketoglutarate (AKG), play a role. nih.gov These models allow researchers to understand the physiological functions of specific enzymes and proteins by observing the consequences of their absence. nih.gov
For example, the generation of an oxoglutarate dehydrogenase (OGDH) knockout rat model has provided insights into the role of this key enzyme in the TCA cycle and its relationship with metabolic syndrome and obesity-related liver disease. nih.gov OGDH is a critical regulator of the TCA cycle, a central hub for the metabolism of sugars, fats, and amino acids. nih.gov The study found that while a complete knockout of OGDH was lethal, heterozygous knockout rats (OGDH+/-) exhibited increased body and liver weights, particularly when fed a high-fat diet, suggesting a role for OGDH in fat metabolism. nih.gov
Another example is the use of Cep250 knockout mice to study retinal degeneration. Untargeted metabolomics analysis of these mice revealed significant alterations in arginine-related metabolic pathways, suggesting that dysregulated arginine metabolism contributes to the observed retinal degeneration. arvojournals.org This highlights how knockout models can uncover unexpected links between specific genes and metabolic pathways.
The study of kynurenine (B1673888) aminotransferase (KAT) knockout mice has shed light on the tryptophan-kynurenine metabolic pathway and its role in neuropsychiatric disorders. imrpress.com These models demonstrate how genetic manipulation can be used to investigate the systemic effects of altering a single metabolic enzyme.
Advanced Analytical Techniques in this compound Research
Metabolomics Profiling (e.g., GC-MS) for Metabolic Flux Characterization
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, has become an indispensable tool for characterizing the metabolic effects of substances like this compound. plos.org Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allow for the comprehensive profiling of the metabolome. plos.orgnih.gov
Metabolomic studies have been successfully applied to identify metabolic biomarkers and pathway alterations in various diseases. For instance, in inflammatory bowel disease (IBD), serum metabolomic profiling revealed significant alterations in lipid, amino acid, and TCA cycle-related metabolites, particularly in patients with Crohn's disease. nih.gov Similarly, urinary metabolomic profiling in patients with autosomal dominant polycystic kidney disease (ADPKD) identified candidate diagnostic biomarkers and showed alterations in steroid hormone biosynthesis, fatty acid metabolism, and amino acid metabolism. nih.gov
Fluxomics, an advanced application of metabolomics, measures the rates of metabolic reactions (fluxes) within a biological system, often using stable isotope tracers like 13C-labeled molecules. frontiersin.org This approach provides a dynamic view of metabolism that cannot be obtained from static metabolite measurements alone. frontiersin.org For example, 13C-based flux analysis can be used to trace the fate of carbon atoms from a substrate like glucose through central metabolic pathways, providing quantitative insights into the activity of these pathways.
Transcriptomics Analysis of Gene Expression Modulation
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, provides a powerful method for understanding how substances like this compound modulate gene expression. By analyzing changes in the transcriptome, researchers can identify the genes and signaling pathways that are affected by a particular intervention. mdpi.comfrontiersin.org
RNA sequencing (RNA-Seq) is a widely used high-throughput sequencing technology for transcriptome analysis. frontiersin.org Studies have utilized transcriptomics to investigate the molecular mechanisms underlying various biological processes. For example, a study on the effects of weaning in piglets used RNA sequencing to analyze gene expression changes in the colon, revealing a significant impact on genes related to immune regulation and bacterial defense. frontiersin.org
Integrative analyses that combine transcriptomics with metabolomics can provide a more comprehensive understanding of biological systems. mdpi.comfrontiersin.org For instance, a study on tomato plants under different nitrogen conditions combined these approaches to identify gene modules involved in the response to suboptimal nitrogen supply and their correlation with changes in metabolite levels. mdpi.com
The table below shows an example of differentially expressed genes (DEGs) identified in a transcriptomic study of lemon varieties under drought stress, highlighting the types of genes that can be identified as being responsive to a specific stimulus. plos.org
| Gene Category | Example Genes | Putative Function |
| Carbohydrate Metabolism | Sorbitol dehydrogenase | Polyol metabolism |
| Hormone Metabolism | Abscisic acid 8'-hydroxylase | Abscisic acid catabolism |
| Amino Acid Metabolism | Asparagine synthetase | Amino acid biosynthesis |
Proteomics Approaches for Protein Abundance and Post-Translational Modification Assessment
Proteomics focuses on the large-scale study of proteins, including their abundance, structure, and post-translational modifications (PTMs). thermofisher.com PTMs are chemical modifications to proteins that occur after translation and play a critical role in regulating protein function, localization, and interactions. thermofisher.comnih.gov
Mass spectrometry (MS)-based proteomics is the primary tool for identifying and quantifying proteins and their PTMs. nih.govbiocompare.com The "bottom-up" proteomics strategy, which involves analyzing peptides generated by the enzymatic digestion of proteins, is well-suited for studying PTMs. mdpi.com
The analysis of PTMs is crucial for understanding cellular signaling and regulation. nih.gov PTMs are often present at low levels, requiring enrichment techniques to isolate modified proteins or peptides before MS analysis. nih.gov Common PTMs include phosphorylation, acetylation, ubiquitination, and glycosylation. thermofisher.comaston.ac.uk
Proteomics can be used to investigate how this compound might influence cellular processes by altering protein expression or PTM status. For example, by comparing the proteomes of cells or tissues treated with and without OKG, researchers could identify proteins whose abundance is altered or discover changes in the phosphorylation status of key signaling proteins. The complexity of the proteome, which is vastly larger than the genome due to PTMs, underscores the importance of these analyses for a complete understanding of biological systems. thermofisher.com
Isotope Tracer Studies for Metabolic Pathway Elucidation
Isotope tracer studies are a powerful tool for tracking the metabolic journey of a compound within a biological system. biorxiv.orgnih.gov By labeling diornithine oxoglutarate with stable isotopes, such as ¹³C, researchers can follow the labeled atoms as they are incorporated into different metabolites, providing a detailed map of the metabolic pathways involved. biorxiv.orgnih.gov
In the context of diornithine oxoglutarate, these studies have been instrumental in understanding its breakdown and the subsequent utilization of its constituent parts: ornithine and alpha-ketoglutarate (AKG). For instance, studies have shown that after oral administration, a significant portion of the ingested AKG is retained in the body. jpp.krakow.pl Isotope tracing has revealed that enterally administered AKG is partially converted to proline. jpp.krakow.pl This methodology allows for a dynamic view of how diornithine oxoglutarate contributes to the body's pool of amino acids and other key metabolic intermediates.
The general approach involves administering the labeled compound, often through oral gavage or intravenous infusion, and then collecting various tissue and fluid samples at different time points. prosciento.comcore.ac.uk These samples are then analyzed using techniques like mass spectrometry to identify and quantify the labeled metabolites. nih.gov This provides invaluable data on the rate and extent of conversion of diornithine oxoglutarate into other molecules like glutamate, glutamine, arginine, and proline. cambridge.orgnih.gov
Specific Preclinical Observations and Mechanistic Insights
Preclinical studies have provided a wealth of information regarding the specific effects of diornithine oxoglutarate on various organ systems and metabolic processes.
Diornithine oxoglutarate has been shown to influence muscle protein metabolism, particularly in conditions of stress or malnutrition. imrpress.com Animal models of catabolic states, such as those induced by surgery or sepsis, have demonstrated that OKG supplementation can help preserve muscle protein synthesis. imrpress.com It is believed to act by inhibiting protein degradation and stimulating protein synthesis in muscle tissue. biomolther.org
One proposed mechanism is through its role as a precursor for glutamine and arginine, amino acids known to be important for muscle metabolism. cambridge.orgfrontiersin.org Studies in rats have shown that OKG can limit muscle protein breakdown. cambridge.org For instance, research on rats with Yoshida ascites hepatoma indicated that ornithine α-ketoglutarate limited muscle protein breakdown without stimulating tumor growth. researchgate.net Another study in septic rats showed a dose-dependent effect of OKG on counteracting myofibrillar hypercatabolism. imrpress.com
Table 1: Effect of Diornithine Oxoglutarate on Muscle Protein Metabolism in Animal Models
| Animal Model | Condition | Key Findings |
| Rats | Yoshida Sarcoma | Limited muscle protein breakdown. researchgate.net |
| Rats | Sepsis | Dose-dependently counteracted myofibrillar hypercatabolism. imrpress.com |
| Rats | Post-cholecystectomy | Maintained skeletal muscle protein synthesis. mdpi.com |
The liver plays a central role in the metabolism of diornithine oxoglutarate. nih.gov Preclinical studies using isolated perfused rat livers have shown that the liver takes up and metabolizes both ornithine and alpha-ketoglutarate. nih.gov The alpha-ketoglutarate component can enter the Krebs cycle, a key energy-producing pathway. frontiersin.org
OKG has been observed to influence nitrogen metabolism in the liver. It can act as a nitrogen scavenger and is a precursor for the synthesis of glutamate and glutamine, which are crucial for various hepatic functions. biomolther.orgfrontiersin.org Studies in rats have demonstrated that OKG administration can lead to increased hepatic levels of branched-chain amino acids. nih.gov Furthermore, in isolated perfused rat livers, the presence of alpha-ketoglutarate alongside ornithine resulted in increased glutamate release and proline content in the liver. nih.gov Research also indicates that ornithine can stimulate both urea synthesis in hepatocytes and glutamine synthesis in muscle, which can be beneficial in conditions of liver pathology. researchgate.net
Preclinical research suggests that diornithine oxoglutarate can influence how the kidneys handle nitrogenous waste products. In animal models, OKG supplementation has been associated with improved nitrogen balance, indicating a more efficient use of nitrogen and reduced excretion. cambridge.org This is particularly relevant in catabolic states where there is increased protein breakdown and nitrogen loss. A study in endotoxemic rats showed a significant positive linear relationship between the administered OKG dose and the cumulative nitrogen balance. cambridge.org
A growing body of preclinical evidence points to a beneficial role for diornithine oxoglutarate and its component, alpha-ketoglutarate, in bone health. biomolther.orghogrefe.com Animal studies have shown that dietary AKG can improve bone mineralization and stimulate bone growth. hogrefe.com For example, studies in growing lambs and turkeys have demonstrated that AKG supplementation can lead to increased bone mineralization and improved mechanical properties of bones. jpp.krakow.pl
The proposed mechanisms for these effects are twofold. Firstly, AKG is a precursor for proline, an essential amino acid for collagen synthesis. biomolther.orgnih.gov Collagen is the primary protein component of the bone matrix. nih.gov By increasing the availability of proline, OKG may enhance collagen production and bone formation. biomolther.orgnih.gov Enteral administration of AKG in growing pigs has been shown to increase proline levels in the blood. nih.gov Secondly, ornithine can be converted to arginine, which in turn can stimulate the secretion of growth hormone and insulin-like growth factor 1 (IGF-1), both of which have positive effects on bone metabolism. biomolther.orgnih.gov In laying hens, AKG supplementation was found to increase collagen synthesis in the tibia. mdpi.com
Table 2: Effects of Alpha-Ketoglutarate (AKG) on Bone Parameters in Animal Models
| Animal Model | Key Findings |
| Growing Lambs | Long-lasting increase in femur mineralization and mechanical strength. jpp.krakow.pl |
| Turkeys | Improved mineralization, morphology, and mechanical endurance of femur and tibia. jpp.krakow.pl |
| Laying Hens | Increased collagen synthesis and immature collagen content in the tibia. mdpi.com |
| Growing Pigs | Increased levels of proline in the portal and arterial blood. nih.gov |
Recent preclinical studies have highlighted the potential anti-inflammatory and antioxidant properties of diornithine oxoglutarate. nih.govmedchemexpress.com In animal models of intestinal inflammation, such as colitis induced by dextran sulfate sodium (DSS) in mice, OKG has been shown to alleviate inflammation. nih.govnih.gov
In a study on DSS-induced colitis in mice, OKG supplementation was found to increase the secretion of the anti-inflammatory cytokine IL-10. nih.gov It also modulated the gut microbiota, which is known to play a role in inflammation. frontiersin.orgnih.gov Specifically, OKG increased the abundance of beneficial bacteria like Firmicutes and decreased the abundance of Bacteroidetes. nih.gov In a pig model of E. coli infection, OKG was also shown to alleviate inflammation by regulating the ileal mucosa microbiota and metabolites. frontiersin.org These findings suggest that diornithine oxoglutarate may exert its anti-inflammatory effects in part by influencing the gut microbial ecosystem and modulating cytokine production. frontiersin.orgnih.gov The compound is described as having antioxidant effects in humans and animals. nih.govmedchemexpress.com
Theoretical Frameworks and Future Research Directions
Hypotheses Regarding the Synergistic Action of Ornithine and Alpha-Ketoglutarate (B1197944) Moieties
A central hypothesis is that the therapeutic efficacy of diornithine oxoglutarate is not merely the sum of its individual components, ornithine and alpha-ketoglutarate, but rather a result of their synergistic interaction. researchgate.net When administered together, these moieties appear to modulate metabolic pathways in a manner not observed when they are given separately. nih.gov
Several key hypotheses have been proposed to explain this synergy:
Metabolic Channeling: The simultaneous presence of ornithine and AKG may saturate the ornithine aminotransferase pathway, thereby diverting ornithine towards the synthesis of other crucial metabolites like arginine, proline, and polyamines. researchgate.netresearchgate.net
Enhanced Metabolite Production: The combination of ornithine and AKG is more effective at increasing the in vivo pools of glutamine, a critical amino acid for protein metabolism and immune function, than either component alone. researchgate.netcambridge.org Studies have shown that OKG administration leads to the synthesis of various compounds that inhibit protein breakdown or stimulate protein synthesis, including glutamate (B1630785), glutamine, proline, and arginine. asep.org
Hormonal Stimulation: Diornithine oxoglutarate is a potent stimulator of anabolic hormone secretion, such as insulin (B600854) and growth hormone. nih.govresearchgate.netasep.org The synergistic action of both ornithine and AKG is believed to be necessary for this robust insulinotropic effect. researchgate.netcambridge.org Research in healthy subjects has shown that OKG increases insulin and glucagon (B607659) levels. nih.gov
Conceptual Models of Diornithine Oxoglurate's Role in Cellular Adaptation to Stress
Cells possess intricate mechanisms to adapt to various stressors, including nutrient deprivation, oxidative stress, and inflammation. researchgate.netnih.gov Diornithine oxoglutarate is thought to play a significant role in bolstering these adaptive responses.
Conceptual models propose that diornithine oxoglutarate contributes to cellular resilience through several interconnected pathways:
Integrated Stress Response (ISR): The ISR is a central signaling network that reprograms gene expression to mitigate cellular damage and promote survival under stress. nih.gov While direct evidence linking diornithine oxoglutarate to the core ISR components is still emerging, its ability to provide key metabolic precursors suggests a supportive role in maintaining cellular homeostasis during stress.
Nutrient Sensing and mTOR Signaling: The mTOR pathway is a critical regulator of cell growth and metabolism, responding to the availability of amino acids. biorxiv.org Diornithine oxoglutarate, by supplying ornithine and its metabolites, can likely influence mTOR signaling, thereby modulating protein synthesis and other anabolic processes essential for recovery from stress.
Redox Balance and Oxidative Stress Mitigation: Alpha-ketoglutarate is a key intermediate in the Krebs cycle and plays a role in cellular energy production and nitrogen metabolism. mdpi.com It also functions as a nitrogen scavenger and can help protect against oxidative stress. mdpi.combiomolther.org Diornithine oxoglutarate's ability to provide AKG may therefore contribute to maintaining redox homeostasis and protecting cells from oxidative damage. Studies in animal models have shown that OKG can alleviate chronic oxidative stress. rsc.org
Development of Integrated Systems Biology Approaches to Map this compound Action
To unravel the complex network of interactions influenced by diornithine oxoglutarate, researchers are turning to systems biology. This approach integrates multi-omics data (genomics, proteomics, metabolomics) to construct comprehensive models of cellular processes. plos.orgnih.gov
Future research will likely involve:
Flux Balance Analysis (FBA): This computational technique can be used to predict metabolic fluxes through the cell's network and estimate the biosynthetic cost of amino acids under different conditions. plos.orgmdpi.com Applying FBA to models incorporating diornithine oxoglutarate could reveal how it alters metabolic pathways on a genome-wide scale.
Multi-scale Modeling: Integrating data from different biological levels, from molecular interactions to whole-organism physiology, will be crucial for a holistic understanding of this compound's effects. nih.gov This could involve building models that link its impact on cellular metabolism to its observed clinical benefits.
Network-based Drug Target Identification: By analyzing the interaction networks perturbed by this compound, researchers may identify novel therapeutic targets and gain a deeper understanding of its mechanism of action.
Identification of Novel Molecular Targets and Binding Partners of this compound
While the metabolic effects of this compound are well-documented, the direct molecular targets and binding partners that mediate these effects are less understood. Future research will focus on identifying these key interactors.
Potential avenues of investigation include:
Affinity-based Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can be used to identify proteins that directly bind to ornithine, alpha-ketoglutarate, or the intact this compound molecule.
Computational Docking and Molecular Dynamics Simulations: In silico methods can predict the binding of this compound and its metabolites to the active sites of enzymes and receptors, providing hypotheses for experimental validation. mdpi.com
Enzyme Activity Assays: Screening a wide range of metabolic enzymes for modulation by this compound could reveal previously unknown regulatory roles. For instance, studies have characterized the lysine-2-oxoglutarate reductase domain as a therapeutic target. nih.gov
Comparative Studies with Related Amino Acid Derivatives and Ketoglutarate Conjugates
To better understand the unique properties of diornithine oxoglutarate, comparative studies with structurally and metabolically related compounds are essential. This will help to dissect the specific contributions of the ornithine and alpha-ketoglutarate moieties.
Compounds for comparison could include:
Ornithine salts with other organic acids.
Alpha-ketoglutarate conjugated to other amino acids.
Other amino acid derivatives known to influence protein metabolism, such as glutamine and arginine. jafs.com.plsemanticscholar.org
By comparing the effects of these different compounds on cellular and physiological outcomes, researchers can gain a more nuanced understanding of the structure-activity relationships that govern the efficacy of this compound. For example, studies have compared the effects of ornithine alpha-ketoglutarate with ornithine hydrochloride and calcium alpha-ketoglutarate. nih.gov
Advanced Preclinical Model Development for Detailed Pathway Characterization
To further investigate the mechanisms of action of this compound, the development of more sophisticated preclinical models is necessary.
These may include:
Genetically Modified Animal Models: Using knockout or transgenic models to study the role of specific enzymes or signaling pathways in mediating the effects of diornithine oxoglutarate.
Organ-on-a-chip and 3D Cell Culture Systems: These advanced in vitro models can more accurately mimic the physiological environment of human tissues, allowing for more detailed and relevant mechanistic studies.
Isotope Tracing Studies: Using stable isotopes to trace the metabolic fate of the ornithine and alpha-ketoglutarate components of this compound, providing a quantitative understanding of its metabolic flux.
Through these advanced models, researchers can gain unprecedented insight into the detailed molecular pathways influenced by this important nutritional compound.
Q & A
Q. What established synthesis protocols and characterization methods are used for Ornithine oxoglurate in academic research?
Ornithine oxoglurate is synthesized via condensation reactions between L-ornithine and α-ketoglutaric acid under controlled pH and temperature conditions. Key steps include:
- Purification : High-performance liquid chromatography (HPLC) or ion-exchange chromatography to isolate the compound .
- Characterization : Nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for crystalline form analysis .
- Purity standards : Pharmacopeial guidelines (e.g., USP/EP) require ≥98% purity for experimental use, validated via titrimetric assays .
Q. What is the mechanistic basis for Ornithine oxoglurate's role in hepatic therapy?
Ornithine oxoglurate enhances ammonia detoxification via the urea cycle by providing substrates for ornithine transcarbamylase and glutamate dehydrogenase. Key pathways include:
- Ammonia clearance : Converts ammonia into urea and glutamine, reducing systemic hyperammonemia .
- Mitochondrial support : α-ketoglutarate replenishes Krebs cycle intermediates, improving ATP synthesis in hepatocytes .
- Evidence : Preclinical studies in rodent models show 40–60% reduction in serum ammonia levels post-administration .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data across studies on Ornithine oxoglurate?
Discrepancies in bioavailability and half-life values (e.g., 2–4 hours in humans vs. 1.5–3 hours in rodents) may arise from methodological variability. Strategies include:
- Standardized protocols : Uniform dosing (e.g., 5–10 g/day in humans; 150–300 mg/kg in rodents) and sampling intervals .
- Comparative meta-analysis : Pool data from ≥10 studies to identify confounding variables (e.g., renal impairment, drug interactions) .
- In vitro-in vivo correlation (IVIVC) : Use hepatic microsomal assays to predict metabolic stability .
Q. What experimental design considerations are critical for assessing Ornithine oxoglurate's efficacy in complex in vivo models?
Advanced models (e.g., bile duct ligation-induced cirrhosis or high-ammonia diets) require:
- Dose optimization : Titrate to maintain serum ornithine levels at 50–100 µM, ensuring urea cycle saturation without toxicity .
- Endpoint selection : Measure ammonia, urea, and liver enzymes (ALT/AST) alongside histopathological scoring .
- Control groups : Include sham-operated animals and α-ketoglutarate monotherapy cohorts to isolate compound-specific effects .
Q. How can multi-omics approaches elucidate Ornithine oxoglurate's systemic effects beyond ammonia metabolism?
Integrate transcriptomic, proteomic, and metabolomic datasets to:
- Identify off-target pathways : RNA sequencing of hepatocytes may reveal modulation of oxidative stress genes (e.g., SOD1, GPX4) .
- Validate biomarker candidates : LC-MS/MS profiling of plasma for urea cycle intermediates (e.g., citrulline, argininosuccinate) .
- Network analysis : Use tools like STRING or MetaboAnalyst to map interactions between urea cycle enzymes and mitochondrial energetics .
Methodological Challenges and Solutions
Q. What strategies ensure reproducibility in synthesizing and testing Ornithine oxoglurate across labs?
- Synthesis : Adopt Good Laboratory Practice (GLP) for reaction conditions (e.g., 25°C, pH 7.4) and raw material sourcing (e.g., USP-grade L-ornithine) .
- Assay standardization : Validate ammonia assays (e.g., glutamate dehydrogenase-based kits) with inter-lab calibration .
- Data reporting : Follow CONSORT or ARRIVE guidelines for preclinical studies to enhance transparency .
Q. How should researchers navigate literature gaps in Ornithine oxoglurate's long-term hepatic effects?
- Systematic reviews : Use PRISMA frameworks to aggregate data from heterogeneous studies .
- Longitudinal cohorts : Design 12-month rodent studies with staggered sacrifice points to assess fibrosis progression .
- Collaborative networks : Partner with hepatology consortia to access clinical trial biorepositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
